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Anisyl butyrate

Fragrance Fixation Substantivity Flavor Longevity

Formulators seeking a heat-stable, long-lasting fruity-floral note face challenges with generic ester substitutions that lack regulatory approvals or olfactive substantivity. Anisyl butyrate (CAS 6963-56-0) is the precise solution: • FEMA 2100 & JECFA 875 approved, with defined max use levels: 13 mg/kg (baked goods), 10 mg/kg (candies), 5.7 mg/kg (alcoholic beverages). • Substantivity >48 h & boiling point ~270 °C ensure performance in heat-processed foods and fine fragrances. • Lipophilic character (LogP ~2.91-3.00) delivers reliable solubility in oils and ethanol-based systems.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 6963-56-0
Cat. No. B1584371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisyl butyrate
CAS6963-56-0
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC1=CC=C(C=C1)OC
InChIInChI=1S/C12H16O3/c1-3-4-12(13)15-9-10-5-7-11(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3
InChIKeyMEPOOZLETHNMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Anisyl Butyrate: Flavor & Fragrance Profile


Anisyl butyrate (CAS 6963-56-0), also known as 4-methoxybenzyl butanoate, is a benzyloxycarbonyl ester [1] valued in flavor and fragrance applications for its sweet, floral, plum-like olfactory profile [2]. As a synthetic flavoring agent approved by FEMA (FEMA 2100) and JECFA (JECFA 875), it serves as both a flavor enhancer and a fragrance fixative in products ranging from baked goods to fine perfumery [3][4]. Its lipophilic character, defined by an estimated logP of approximately 2.91-3.00, supports its use in oil-based and alcoholic formulations, while its moderate water solubility (approx. 81.94 mg/L at 25°C) allows for tailored applications in aqueous food and beverage systems [5].

Regulatory FEMA GRAS 2100 and JECFA 875 listed for food and beverage use
Application Range May support bakery, confectionery, beverages, fine fragrance, and personal care formulations
Organoleptic Profile Characterized sweet, floral, plum-like aroma with buttery and tropical nuances

Anisyl Butyrate: Generic Substitution Risks


Generic substitution within the benzyl ester class is not a reliable procurement strategy due to pronounced differences in substantivity, olfactory character, and regulatory compliance that directly impact product performance and formulation feasibility [1]. While compounds like benzyl butyrate, anisyl acetate, and anisyl propionate may share an ester functional group, they exhibit distinct organoleptic profiles, stability profiles, and physicochemical properties that alter the overall fragrance and flavor signature [2][3]. Furthermore, the regulatory status of these substances differs under key frameworks such as FEMA GRAS and JECFA, meaning a seemingly similar compound may not be approved for the same application or at the same use levels [4]. The following quantitative evidence details these critical differentiators, providing the necessary data for informed scientific and procurement decisions.

Target
Substitute
Risk
Anisyl butyrate
Anisyl acetate
Odor profile may shift from buttery/floral to powdery/balsamic notes
Anisyl butyrate
Benzyl butyrate
Fixative substantivity and regulatory listing may not transfer directly
Anisyl butyrate
Anisyl propionate
Sensory character (herbal/anise) and use levels likely differ

Anisyl Butyrate: Evidence-Based Selection


Fixative Performance & Substantivity

Anisyl butyrate demonstrates a substantivity of >48 hours at 100% concentration, which is lower than that of benzyl butyrate (64 hours) [1][2]. This indicates that anisyl butyrate provides a more moderate fixative effect, making it suitable for formulations where a shorter fragrance life or a lighter base note is desired. The choice between these two esters depends on the desired longevity profile of the final product [1][2].

Fixative Substantivity
Head-to-head
>48 h vs. 64 h (benzyl butyrate) at 100%
Supports moderate-duration fixative selection
Approximately 25% lower substantivity
Fragrance Fixation Substantivity Flavor Longevity

Olfactory Profile vs. Anisyl Acetate

Anisyl butyrate is characterized by a 'buttery anisic floral sweet tropical fruity plum' odor profile, whereas anisyl acetate presents as 'sweet powdery balsamic vanilla fruity plum cherry tonka' [1][2]. This distinction is critical because anisyl butyrate imparts a 'buttery' and 'tropical' nuance not found in the acetate, which instead contributes 'powdery', 'balsamic', and 'cherry' notes [1][2]. The selection between these two esters is thus dictated by the desired aromatic complexity of the formulation.

Odor Profile
Head-to-head
Buttery, tropical, floral vs. powdery, balsamic, cherry
Odor signature may shift formulation character
Qualitative sensory comparison
Organoleptic Analysis Aroma Chemistry Sensory Perception

Regulatory & Safety Profile

Anisyl butyrate is affirmed as GRAS (Generally Recognized As Safe) by FEMA (FEMA 2100) and is listed as a flavor enhancer and flavoring agent under 21 CFR 172.515 [1][2][3]. Its acute oral LD50 in rats is reported as 3.4 g/kg (3.02-3.78 g/kg), and its acute dermal LD50 in rabbits exceeds 5 g/kg . In comparison, benzyl butyrate is also GRAS (FEMA 2140) but has a different regulatory history and application scope [4]. While both are generally safe, anisyl butyrate's specific safety profile and regulatory approvals are prerequisites for its use in certain food categories and geographies, differentiating it from other esters like anisyl propionate (FEMA 2102) which may have different use limits [5].

Regulatory Status
Class-level inference
FEMA 2100, 21 CFR 172.515; Oral LD50 3.4 g/kg
Regulatory listing supports food-grade procurement
Distinct FEMA number from anisyl propionate (2102)
GRAS JECFA Toxicology Regulatory Compliance

Food & Beverage Use Levels

Anisyl butyrate is approved for use in a variety of food and beverage applications at specified maximum levels [1]. These include nonalcoholic beverages (max. 3.1 mg/kg), alcoholic beverages (max. 5.7 mg/kg), candies (max. 10 mg/kg), and baked goods (max. 13 mg/kg) [1][2]. These quantitative limits are essential for formulators to ensure compliance with food safety regulations. In contrast, benzyl butyrate, while also used in similar applications, may have different maximum use levels, reflecting its distinct flavor impact and safety profile [3].

Use Levels
Class-level inference
Baked goods: 13 mg/kg; Candies: 10 mg/kg; Beverages: 3.1–5.7 mg/kg
Supports precise formulation and compliance
Limits are category-specific and mandatory
Flavor Application Food Technology Use Level Guidelines

Physicochemical Properties vs. Benzyl Butyrate

Anisyl butyrate exhibits a boiling point of approximately 270-287°C and a density of 1.045 g/cm³, while benzyl butyrate has a lower boiling point of approximately 240°C and a density of 1.00-1.01 g/cm³ [1]. The higher boiling point of anisyl butyrate suggests lower volatility and a slower release rate in flavor and fragrance applications, contributing to its role as a fixative [2]. These differences in physical properties directly influence processing parameters during manufacturing and the sensory performance of the final product.

Physicochemical Props
Head-to-head
BP 270–287 °C, density 1.045 vs. 240 °C, 1.00–1.01 (benzyl butyrate)
Processing and volatility profiles differ
Affects heat stability and release rate
Formulation Science Physicochemical Properties Flavor Release

Enzymatic Synthesis & Sustainability

Anisyl butyrate can be synthesized via an enzymatic transesterification route using immobilized lipase from Pseudomonas cepacia, with reported yield improvements under ultrasonic irradiation [1]. This biocatalytic method offers a potentially more sustainable and environmentally friendly alternative to traditional acid-catalyzed esterification, which often involves hazardous acids and generates more waste . This synthetic distinction is not a direct comparator to other esters but represents a class-level advantage for procurement of anisyl butyrate produced via greener methodologies [1].

Sustainable Synthesis
Data to verify
Enzymatic transesterification with immobilized lipase
Reported greener production method context
Class-level inference; may support sustainability criteria
Green Chemistry Biocatalysis Sustainable Synthesis

Anisyl Butyrate: Validated Applications


Flavor Formulation for Bakery & Confectionery

Leveraging its substantivity of >48 hours and a maximum use level of up to 13 mg/kg in baked goods and 10 mg/kg in candies, anisyl butyrate is ideally suited for developing heat-stable, long-lasting fruit and vanilla flavor profiles in these applications [1][2]. The specific 'buttery anisic floral sweet tropical fruity plum' notes provide a complex, signature flavor that is difficult to replicate with other esters like anisyl acetate or benzyl butyrate, which lack the 'buttery' and 'tropical' nuances [3][4].

Fixative in Fine Fragrance & Personal Care

Anisyl butyrate's substantivity of >48 hours and its relatively high boiling point (270-287°C) make it an effective fixative for floral and fruity fragrance compositions [1]. Its lipophilic character (LogP 2.91-3.00) ensures good solubility in fragrance oils and ethanol-based perfumes, while its moderate water solubility (approx. 81.94 mg/L) allows for controlled release in hydro-alcoholic formulations like eau de toilette [5]. Its GRAS and JECFA safety assessments further support its use in products with potential for incidental oral exposure, such as lip balms [6][7].

Beverage Flavor Enhancer

With defined maximum use levels of 3.1 mg/kg in nonalcoholic beverages and 5.7 mg/kg in alcoholic beverages, anisyl butyrate provides formulators with precise guidelines for creating compliant and appealing drink products [1][2]. Its sweet, fruity, and floral notes can enhance the flavor profile of fruit punches, flavored spirits, and carbonated soft drinks, offering a different sensory experience compared to the 'herbal, fruity, anise' notes of anisyl propionate or the 'powdery, balsamic' character of anisyl acetate [3][4][8].

Flavor Perception Research Tool

The well-characterized organoleptic profile of anisyl butyrate ('buttery anisic floral sweet tropical fruity plum') and its distinct physicochemical properties (boiling point, LogP, substantivity) make it a valuable reference standard and research tool for studies investigating structure-odor relationships, flavor release kinetics, and consumer perception [3][5]. Its availability in high-purity grades (97-100% GC) from reputable suppliers ensures experimental reproducibility .

Application
Selection Property
Validation Focus
Bakery & confectionery flavor
Heat-stable flavor profile; category-specific use levels
Use-level compliance in baked goods and candies
Fine fragrance fixative
Moderate substantivity; lipophilic solubility
Fixative performance in oil/alcohol-based systems
Beverage flavor enhancer
Defined beverage use-level ranges
Regulatory compliance and flavor contribution at low concentrations
Flavor perception research
Well-documented organoleptic and physicochemical profile
Structure-odor relationship and release-kinetic studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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